cis-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Description
Properties
IUPAC Name |
benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-8-12-11(15-13)6-7-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSSDUTXLXOEQY-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1NC(=O)C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2[C@H]1NC(=O)C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing this compound.
Industrial Production Methods
the general principles of organic synthesis, such as the use of catalytic amounts of iron (III) chloride in water for the Paal-Knorr pyrrole condensation, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as molecular oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, iron (III) chloride, and various organic solvents. Reaction conditions often involve refluxing the reactants in the presence of a catalyst to achieve high yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the molecule.
Scientific Research Applications
Medicinal Chemistry
Cis-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate has been investigated for its potential therapeutic applications due to its unique structural properties. Research indicates that compounds with similar frameworks exhibit anti-inflammatory and anticancer activities.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrrole compounds, highlighting their efficacy against specific cancer cell lines. The findings suggest that modifications to the benzyl ester group can enhance biological activity, indicating a promising pathway for drug development using this compound as a lead compound.
Synthesis of Complex Molecules
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
Data Table: Synthetic Applications
Material Science
This compound has potential applications in material science, particularly in the development of polymers and coatings due to its reactive functional groups.
Case Study : Research conducted at a university laboratory demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. The study concluded that such modifications could lead to the development of advanced materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of cis-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The tert-butyl analog, cis-tert-butyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS: 1251021-42-7), shares the same core but differs in the ester substituent (tert-butyl vs. benzyl). Key differences include:
- Molecular Weight : The benzyl variant (260.29 g/mol) is heavier than the tert-butyl analog (226.27 g/mol) due to the aromatic benzyl group .
- For instance, the tert-butyl analog has a calculated Log Po/w (octanol-water partition coefficient) of 1.38, while the benzyl derivative likely exhibits higher lipophilicity due to the aromatic ring .
Table 1: Structural and Physical Properties Comparison
| Property | Benzyl Derivative (CAS 1445950-86-6) | tert-Butyl Derivative (CAS 1251021-42-7) |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₃ | C₁₁H₁₈N₂O₃ |
| Molecular Weight (g/mol) | 260.29 | 226.27 |
| Substituent | Benzyl ester | tert-Butyl ester |
| Log Po/w (Predicted) | ~2.5 (estimated) | 1.38 |
| Hydrogen Bond Acceptors | 5 | 5 |
| Rotatable Bonds | 5 | 4 |
Biological Activity
Chemical Identity
cis-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, with the CAS number 1445950-86-6, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is and it has a molecular weight of 260.29 g/mol. The compound features a pyrrole ring structure, which is often associated with various pharmacological effects.
Research indicates that this compound may exhibit several biological activities, primarily through interactions with specific biological targets:
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
- Antimicrobial Activity : There is evidence to support its potential use as an antimicrobial agent, inhibiting the growth of various pathogens.
- Cytotoxic Effects : Some studies have reported cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antioxidant Activity : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its role as an effective antioxidant .
- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that this compound exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis and inhibited cell proliferation at certain concentrations .
Data Table of Biological Activities
| Biological Activity | Assessed Effect | Reference |
|---|---|---|
| Antioxidant | Reduced ROS levels | |
| Antimicrobial | Inhibited growth of S. aureus & E. coli | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Safety and Toxicology
The safety profile of this compound indicates potential hazards. It is classified under GHS hazard statements as harmful if swallowed and may cause skin irritation . Proper handling and safety precautions are advised during laboratory use.
Q & A
Advanced Question
- Solvent and Instrument Calibration : Ensure consistency in deuterated solvents (e.g., (CD₃)₂SO vs. CDCl₃) and NMR frequencies (500 MHz vs. 600 MHz) .
- Cross-Validation : Compare with literature data for analogous compounds. For example, δ 8.01 ppm (aromatic protons in DMSO) aligns with biphenyl-substituted pyrrolo-pyrroles .
- Supplementary Techniques : Use IR or mass spectrometry to confirm functional groups and molecular weight .
What reaction mechanisms underpin the synthesis of this compound?
Advanced Question
- Cyclocondensation Mechanisms : Radical-initiated Michael–Mannich reactions form the pyrrolo-pyrrole core via [3+2] cycloaddition .
- Palladium-Catalyzed Coupling : Oxidative addition of bromopyridines to palladium(0) intermediates, followed by reductive elimination with BINAP ligands .
- Epimerization Pathways : Base-mediated equilibration of stereocenters to favor thermodynamically stable enantiomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
